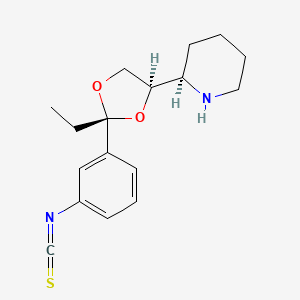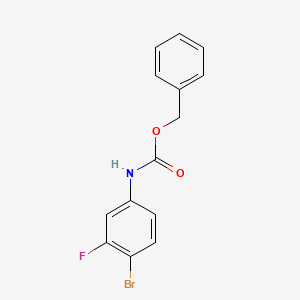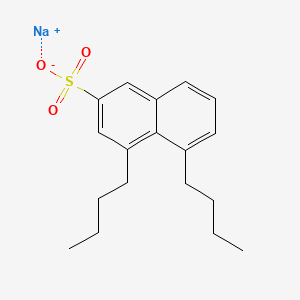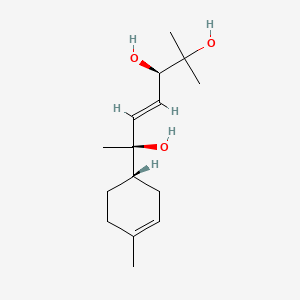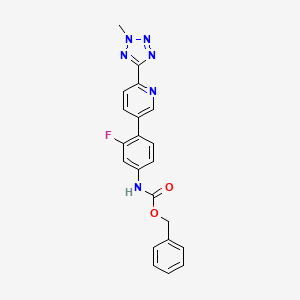
(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid” is a chemical compound with the molecular formula C18H17FO4 and a molecular weight of 316.32 . It is available for purchase in a neat format .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H17FO4 . The compound contains fluorophenyl and hydroxyphenyl groups, which are likely to influence its chemical properties and reactivity.Scientific Research Applications
Kinetics and Mechanism of Base-Catalyzed Reactions
- Baťová et al. (2014) explored the base-catalyzed rearrangement and hydrolysis of Ezetimibe, producing (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide as a primary product. This study provides insights into the complex kinetics and mechanism of these reactions, which is significant for understanding and optimizing pharmaceutical processes involving similar compounds (Baťová et al., 2014).
Synthesis and Characterization
- Chen Xin-zhi (2007) reported on the synthesis process for creating 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in producing Nebivolol, an antihypertensive agent. The study detailed a six-step process with an overall yield of 27%, highlighting the synthesis's potential for industrial application (Chen Xin-zhi, 2007).
Development of New Antihypertensive Agents
- Yang Ning (2007) focused on synthesizing 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol. This research is essential for the development of new antihypertensive agents, demonstrating a high overall yield of 78% and contributing to pharmaceutical chemistry (Yang Ning, 2007).
Application in Corrosion Inhibition
- Saranya et al. (2020) synthesized pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, to study the corrosion mitigation of mild steel in sulphuric acid solution. This research demonstrates the potential of pyran derivatives as effective corrosion inhibitors, with high inhibition efficiencies noted in their study (Saranya et al., 2020).
Crystal Structure and Molecular Conformation Studies
- Mohandas et al. (2019) conducted a study on the crystal structure and molecular conformation of Allyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, providing valuable insights into the molecular structure and stability of related compounds (Mohandas et al., 2019).
properties
CAS RN |
1618657-31-0 |
|---|---|
Product Name |
(2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid |
Molecular Formula |
C18H17FO4 |
Molecular Weight |
316.328 |
IUPAC Name |
(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C18H17FO4/c19-13-5-1-11(2-6-13)16-10-9-15(18(21)22)17(23-16)12-3-7-14(20)8-4-12/h1-8,15-17,20H,9-10H2,(H,21,22)/t15-,16+,17+/m1/s1 |
InChI Key |
XXZJUZXKBFUPQH-IKGGRYGDSA-N |
SMILES |
C1CC(OC(C1C(=O)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)
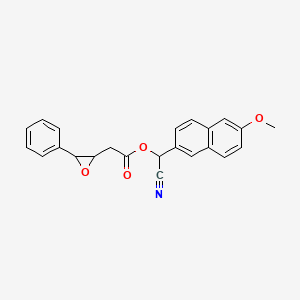
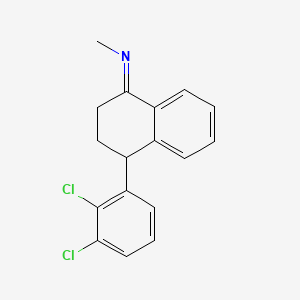
![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)
![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)
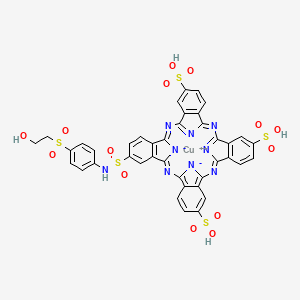
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
